molecular formula C16H14N4O2S B5862515 N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5862515
M. Wt: 326.4 g/mol
InChI Key: PZBXQLAZFQOKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, also known as MPTU, is a compound that has been studied for its potential use in scientific research. It is a thiadiazole derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. This inhibition of AChE results in increased levels of acetylcholine, which is important for cognitive function. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, this compound has been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of this compound in the treatment of diabetes, cardiovascular diseases, and liver diseases should be further investigated. Finally, the development of more effective formulations of this compound with improved solubility and bioavailability should be explored.
Conclusion:
In conclusion, this compound is a thiadiazole derivative that has been studied for its potential use in various scientific research applications. It has antioxidant, anti-inflammatory, and anti-cancer properties, and has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, diabetes, cardiovascular diseases, and liver diseases. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that should be explored.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 3-methoxyaniline and 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent and a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be verified using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential use in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and liver diseases.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBXQLAZFQOKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358208
Record name 1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6373-47-3
Record name 1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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